molecular formula C14H17F2N3O3 B2899741 N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide CAS No. 899956-45-7

N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide

Cat. No. B2899741
CAS RN: 899956-45-7
M. Wt: 313.305
InChI Key: XAIJJUQRSOCLMK-UHFFFAOYSA-N
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Description

N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide, also known as DMOG, is a chemical compound that has been widely used in scientific research. It belongs to the class of hypoxia mimetics, which are compounds that mimic the hypoxic (low-oxygen) conditions in cells.

Mechanism of Action

N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide acts as a prolyl hydroxylase inhibitor, which prevents the degradation of HIF-1α by inhibiting the activity of prolyl hydroxylase enzymes. Under normal oxygen conditions, prolyl hydroxylase enzymes hydroxylate HIF-1α, which targets it for degradation by the proteasome. However, in the presence of this compound, HIF-1α is stabilized and accumulates in the cell, leading to its activation and the transcription of HIF-1α target genes.
Biochemical and Physiological Effects:
The activation of HIF-1α by this compound has been shown to have various biochemical and physiological effects. For example, this compound-induced HIF-1α activation has been shown to promote angiogenesis by inducing the expression of vascular endothelial growth factor (VEGF). This compound has also been shown to induce glycolysis and inhibit mitochondrial respiration, leading to metabolic reprogramming in cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide has several advantages for lab experiments. It is a stable and easy-to-use compound that can be easily synthesized in large quantities. It has been extensively characterized in scientific research, and its mechanism of action is well understood. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its effects on cells can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide in scientific research. One direction is the development of more specific and potent prolyl hydroxylase inhibitors that can selectively target HIF-1α. Another direction is the use of this compound in combination with other compounds to induce synergistic effects on cellular processes. Finally, the use of this compound in animal models of disease can provide valuable insights into the role of HIF-1α in disease pathogenesis and the potential therapeutic applications of hypoxia mimetics.

Synthesis Methods

N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide can be synthesized by reacting 2,5-difluoroaniline with 2-(morpholin-4-yl)ethylamine in the presence of oxalyl chloride and dimethylformamide. The resulting oxalyl chloride intermediate is then reacted with hydroxylamine hydrochloride to produce this compound. The purity of this compound can be improved by recrystallization from ethanol.

Scientific Research Applications

N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide has been extensively used in scientific research as a hypoxia mimetic. It has been shown to induce hypoxia-inducible factor-1 alpha (HIF-1α) stabilization and activation, which is a key transcription factor that regulates the cellular response to hypoxia. This compound has been used to study the role of HIF-1α in various biological processes, including angiogenesis, metabolism, inflammation, and cancer.

properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O3/c15-10-1-2-11(16)12(9-10)18-14(21)13(20)17-3-4-19-5-7-22-8-6-19/h1-2,9H,3-8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIJJUQRSOCLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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